Tert-butyl 3-(4-formylphenoxy)azetidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-(4-formylphenoxy)azetidine-1-carboxylate” can be represented by the formula C15H19NO4 . This indicates that the compound contains 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Derivation
Tert-butyl 3-(4-formylphenoxy)azetidine-1-carboxylate is involved in the synthesis of various chemical compounds. One significant application is in the production of enantiopure azetidine-2-carboxylic acid analogs, which have diverse heteroatomic side chains. These compounds are synthesized by modifying tert-butyl esters and are used to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Additionally, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, is synthesized through efficient routes, providing a convenient entry point to novel compounds that complement piperidine ring systems (Meyers et al., 2009).
Intermediate in Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a close derivative, serves as an important intermediate for small molecule anticancer drugs. Its synthesis from commercially available piperidin-4-ylmethanol demonstrates its role in developing effective treatments for conditions like cancer and depression (Zhang et al., 2018).
Building Blocks in Medicinal Chemistry
Protected 3-haloazetidines, which can be synthesized from azetidines similar to this compound, are used as versatile building blocks in medicinal chemistry. They help prepare high-value azetidine-3-carboxylic acid derivatives, which have pharmaceutical applications (Ji, Wojtas, & Lopchuk, 2018).
Pharmaceutical Intermediate Synthesis
Another example is the synthesis of pharmaceutical intermediates like 1-(tert-butyl)-3-amioazetidine, using related compounds as raw materials. This showcases the importance of tert-butyl azetidine derivatives in the pharmaceutical industry (Yang, 2010).
Properties
IUPAC Name |
tert-butyl 3-(4-formylphenoxy)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-13(9-16)19-12-6-4-11(10-17)5-7-12/h4-7,10,13H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXFYGKXIJWHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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